4-Amino-2-deoxy-2,3-dehydro-n-neuraminic acid

Descripción general

Descripción

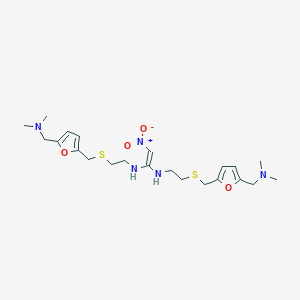

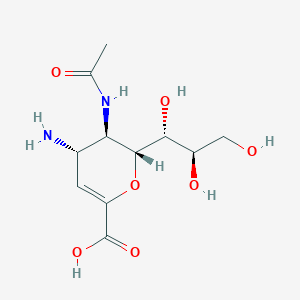

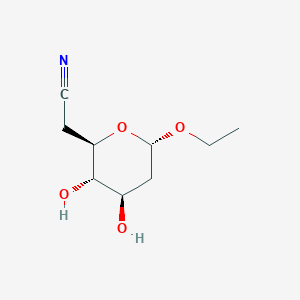

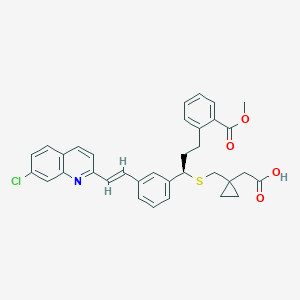

4-Amino-2-deoxy-2,3-dehydro-N-neuraminic acid is a derivative of sialic acid, which is a family of nine-carbon sugars that are widely distributed in animal tissues and fluids. Sialic acids are typically found at the outermost end of glycan chains, playing a crucial role in cellular recognition and signaling processes. The specific compound appears to be a modified form of neuraminic acid, which has been altered to include an amino group and lacks a hydroxyl group, as well as having a double bond between the second and third carbon atoms.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a method for synthesizing 4-amido-N(5)-acetyl-4-deoxyneuraminic acid, which is a precursor to various 4-amidoneuraminic acid analogues, has been developed. This synthesis involves a [3 + 2]-cycloaddition of d-mannose-derived nitrone with methyl acrylate, which is noted for its regioselective and diastereoselective properties, as well as the use of economically available materials and reagents . Another synthesis approach for a similar compound, 5-acetamido-4-deoxyneuraminic acid, involves acetylation, ozonolysis, and a series of other reactions to produce the desired compound .

Molecular Structure Analysis

The molecular structure of 4-amino-2-deoxy-2,3-dehydro-N-neuraminic acid is not directly described in the provided papers. However, the structure of related compounds, such as 2,3-dehydro-4-epi-N-acetylneuraminic acid, has been elucidated using mass spectrometry and nuclear magnetic resonance spectroscopy. These techniques have helped to confirm the presence of the double bond between the second and third carbon atoms and the configuration of substituents around the neuraminic acid core .

Chemical Reactions Analysis

The chemical reactions involving these neuraminic acid derivatives are complex and involve multiple steps. For example, the synthesis of 5-acetamido-4-deoxyneuraminic acid includes reactions such as ozonolysis and β-elimination, followed by hydrogenation and saponification . The synthesis of 2,3-dehydro-4-epi-N-acetylneuraminic acid involves treatment with sulfuric acid and acetic anhydride, followed by deacetylation, indicating that these compounds can undergo a variety of chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-amino-2-deoxy-2,3-dehydro-N-neuraminic acid are not explicitly detailed in the provided papers. However, the properties of similar compounds can provide some insights. For example, the synthesis and modification of these compounds require careful control of reaction conditions, such as temperature, to yield the desired products . The reactivity of these compounds towards enzymes, such as neuraminidase, suggests that specific structural features are important for biological activity .

Aplicaciones Científicas De Investigación

Molecular Dynamics and Free Energy Analysis

Molecular dynamics calculations of neuraminidase in complex with 4-Amino-2-deoxy-2,3-dehydro-N-neuraminic acid (N-DANA) have highlighted its role as an inhibitor and provided insights into the binding mechanisms. This compound significantly contributes to understanding enzyme-inhibitor interactions, offering a basis for designing potent neuraminidase inhibitors (Bonnet & Bryce, 2004).

Analysis of Inhibitor Binding in Influenza Virus Neuraminidase

Research has shown that 4-Amino-2-deoxy-2,3-didehydro-N-acetylneuraminic acid serves as a transition-state analog inhibitor for influenza virus neuraminidase. Studies focusing on the modifications of this compound have provided valuable insights into the structural requirements for effective neuraminidase inhibition, which is crucial for developing antiviral therapeutics (Smith et al., 2001).

Selective Inhibitors of Human Neuraminidase

The design and synthesis of 2-deoxy-2,3-didehydro-N-acetylneuraminic acid (DANA) analogs have led to the discovery of selective inhibitors targeting human neuraminidase isoforms. These inhibitors are significant for studying the biological functions of neuraminidases in diseases such as cancer, atherosclerosis, and diabetes, and for the development of targeted therapies (Guo et al., 2018).

Synthesis and Chemical Studies

Efforts to synthesize 4,7,8,9-tetra-O-acetyl-2-deoxy-2,3-dehydro-N-acetyl neuraminic acid and its analogs have not only expanded the chemical knowledge of sialic acid derivatives but also opened new avenues for biological and pharmaceutical applications. These studies provide a foundation for the development of novel compounds with potential therapeutic uses (Horn et al., 2008).

Direcciones Futuras

The future directions in the research and application of 4-Amino-2-deoxy-2,3-dehydro-n-neuraminic acid could involve further modifications at the C9 position of DANA to improve the potency and selectivity of inhibitors that target human neuraminidase . Additionally, further studies could be conducted to better understand the mechanism of action and to explore potential applications in the treatment of diseases caused by neuraminidase-producing pathogens.

Propiedades

IUPAC Name |

(2R,3R,4S)-3-acetamido-4-amino-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O7/c1-4(15)13-8-5(12)2-7(11(18)19)20-10(8)9(17)6(16)3-14/h2,5-6,8-10,14,16-17H,3,12H2,1H3,(H,13,15)(H,18,19)/t5-,6+,8+,9+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKENBBIXEGPQLS-UFGQHTETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-deoxy-2,3-dehydro-n-neuraminic acid | |

CAS RN |

130525-62-1 | |

| Record name | 4-Amino-2-deoxy-2,3-didehydro-N-acetylneuraminic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130525621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Des(carbamimidoyl) zanamivir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03321 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DES(CARBAMIMIDOYL) ZANAMIVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OE4L5BBV9M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,3Ar,4S,7aR)-1-[(2S)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol](/img/structure/B133270.png)